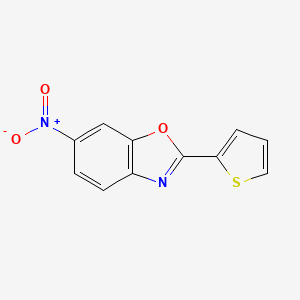
6-Nitro-2-(thiophen-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 6-nitro-2-(2-thienyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a nitro group at the 6th position and a thienyl group at the 2nd position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives under different reaction conditions. For instance, the reaction between 2-aminophenol and thiourea at 200°C produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol under reflux conditions . Another method involves the use of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance reaction efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used. These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 6-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, thiourea for cyclization, and various aldehydes for substitution reactions. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives with varying functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzoxazole, 6-nitro-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of benzoxazole, 6-nitro-2-(2-thienyl)- involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors. These interactions enable the compound to modulate various biological pathways, including those involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
- Benzo[d]oxazole-2-thiol
Uniqueness
Benzoxazole, 6-nitro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
CAS No. |
51299-42-4 |
|---|---|
Molecular Formula |
C11H6N2O3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
6-nitro-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H6N2O3S/c14-13(15)7-3-4-8-9(6-7)16-11(12-8)10-2-1-5-17-10/h1-6H |
InChI Key |
FBWKKSDRQJFWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



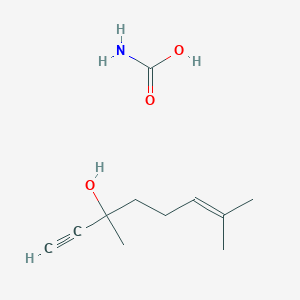
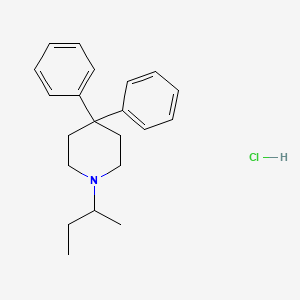
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

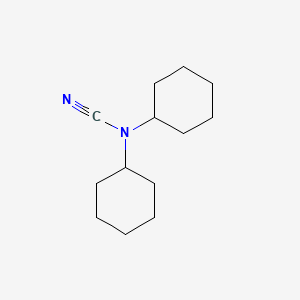
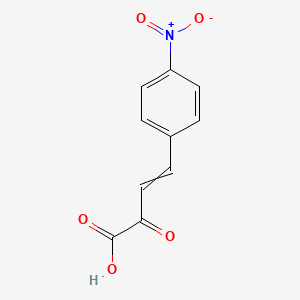


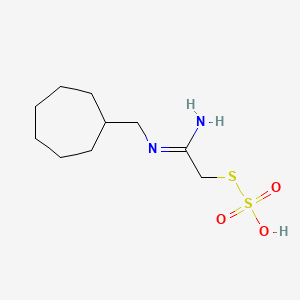
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)

![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)

